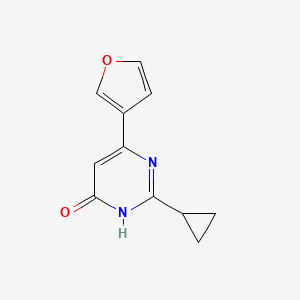

2-Cyclopropyl-6-(furan-3-yl)pyrimidin-4-ol

Description

Properties

IUPAC Name |

2-cyclopropyl-4-(furan-3-yl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-10-5-9(8-3-4-15-6-8)12-11(13-10)7-1-2-7/h3-7H,1-2H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFHDCMDYLCGCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=O)N2)C3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropyl Group Introduction via Acylation and Heterocyclization

A successful approach for incorporating the cyclopropyl group at the 2-position involves the acylation of an appropriate precursor with cyclopropane carbonyl chloride in acetic acid, followed by heterocyclization to form the pyrimidine ring. This method has been demonstrated in analogous systems such as the synthesis of 2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-aniline, where the acylation yields a hydrazide intermediate which undergoes cyclization without isolation, achieving nearly quantitative yields (98%).

Key features of this method include:

- Use of cyclopropane carbonyl chloride as the acylating agent.

- Acetic acid as solvent with sodium acetate as a base.

- One-pot synthesis facilitating efficient ring closure and substitution.

This strategy is adaptable to pyrimidine systems, allowing the cyclopropyl group to be introduced early in the synthesis.

Pyrimidine Ring Construction via Cyclocondensation and Coupling

The pyrimidine core is often synthesized by cyclocondensation reactions involving β-dicarbonyl compounds or by metal-catalyzed coupling of halogenated precursors with nitrogen nucleophiles. For example, copper-catalyzed coupling and cyclization of bromovinyl derivatives with primary amides have been used to form pyrimidine-fused heterocycles.

In the context of this compound, a similar approach can be employed:

- Starting from a suitable brominated pyrimidine or pyrimidine precursor.

- Coupling with a furan-3-yl nucleophile or organometallic reagent.

- Subsequent oxidation or functional group transformation to install the hydroxyl group at the 4-position.

Furan-3-yl Substitution via Cross-Coupling

Representative Experimental Data and Yields

Research Findings and Notes

- The one-pot acylation and heterocyclization method provides an efficient route to cyclopropyl-substituted heterocycles with high yields and minimal purification steps.

- Cyclopropyl carbonyl chloride is a key reagent for introducing the cyclopropyl moiety via acylation.

- The furan substituent is best introduced via cross-coupling reactions, which provide regioselectivity and functional group tolerance.

- The pyrimidin-4-ol core can be accessed from pyranone intermediates or via direct hydroxylation strategies.

- Analytical methods such as NMR, LC-MS, and elemental analysis confirm the structure and purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6-(furan-3-yl)pyrimidin-4-ol can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions.

Reduction: The pyrimidine ring can be reduced to form different derivatives.

Substitution: The hydroxyl group at the 4-position can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

- Mechanism of Action : Research indicates that 2-Cyclopropyl-6-(furan-3-yl)pyrimidin-4-ol inhibits cyclin-dependent kinases, leading to decreased tumor growth and cell proliferation. This inhibition is particularly relevant in cancer therapy, where targeting the cell cycle is crucial for effective treatment.

- Case Studies : In vitro studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents.

Antiviral Properties

- Biological Activity : Preliminary studies have shown that pyrimidine derivatives, including this compound, possess antiviral properties. They have been tested against viruses such as influenza A and Coxsackie B4, demonstrating promising results in inhibiting viral replication.

Agricultural Applications

Fungicidal Activity

- Research Findings : Pyrimidine derivatives are being explored for their fungicidal properties. The compound has been identified as having a mode of action distinct from traditional fungicides, making it a valuable candidate in agricultural applications.

- Experimental Procedures : A series of experiments have been conducted to evaluate the efficacy of this compound against common agricultural pathogens. Results indicate that it exhibits significant antifungal activity, making it suitable for use in crop protection.

Summary of Experimental Findings

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-(furan-3-yl)pyrimidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. Detailed studies on its mechanism of action are limited, but it is believed to influence cellular processes through its structural features.

Comparison with Similar Compounds

Pyridazine vs. Pyrimidine Core Derivatives

A key structural distinction arises in compounds with pyridazine cores. For example, the patent-derived compound (4aS)-1-[(2,3-Difluorophenyl)methyl]-6,6-difluoro-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,7-dihydro-4aH-pyrrolo[1,2-b]pyridazine-3-carboxamide (EP 4 374 877 A2, Example 5) shares the furan-3-yl substituent but employs a pyridazine ring instead of pyrimidine .

- Electronic Effects : Pyridazine (two adjacent nitrogen atoms) exhibits distinct electron distribution compared to pyrimidine (nitrogens at positions 1 and 3), altering dipole moments and hydrogen-bonding capacity.

- Biological Implications : Pyridazine derivatives often show enhanced solubility due to increased polarity but may suffer from reduced membrane permeability.

Substituent Variations in Pyrimidin-4-ol Scaffolds

describes KP-162, a 2-(piperidin-3-yl)-6-(pyridin-4-yl)pyrimidin-4-ol derivative with inverted regiochemistry in the pyrimidine scaffold .

- Cyclopropyl vs.

- Furan-3-yl vs. Pyridin-4-yl : The furan-3-yl group offers a planar, electron-rich aromatic system, whereas pyridin-4-yl introduces a basic nitrogen, enabling protonation at physiological pH.

Fluorinated Furan Derivatives

Table 14 in EP 4 374 877 A2 highlights compounds with trifluoromethyl-substituted furan-3-yl groups, such as N-[5-methyl-2-(trifluoromethyl)furan-3-yl] carboxamide derivatives .

- Metabolic Stability: Fluorination generally reduces metabolic degradation, suggesting that non-fluorinated furan-3-yl groups in the target compound may exhibit faster clearance.

Data Table: Structural Comparison of Selected Compounds

Biological Activity

2-Cyclopropyl-6-(furan-3-yl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, alongside relevant research findings and case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a cyclopropyl group at position 2 and a furan ring at position 6. This unique structure is hypothesized to contribute to its biological activity through various mechanisms.

Antimicrobial Activity

Research Findings:

- Antibacterial Activity : Studies have shown that derivatives of pyrimidine, including this compound, exhibit significant antibacterial properties. For instance, compounds in this class have been tested against various Gram-positive and Gram-negative bacteria, demonstrating minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus, respectively .

- Mechanism of Action : The antibacterial activity is believed to stem from the inhibition of bacterial topoisomerases, which are critical for DNA replication and transcription. Compounds similar to this compound have shown selectivity towards bacterial isoforms without affecting human topoisomerase II .

Anticancer Activity

Case Studies:

- In Vitro Studies : The compound has been evaluated for its anticancer properties against various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma. Results indicated that it induces apoptosis in cancer cells, leading to cell cycle arrest at the G1 phase .

- Quantitative Analysis : In one study, treatment with the compound resulted in a significant increase in early and late apoptosis rates compared to control groups, suggesting its potential as an anticancer agent .

Anti-inflammatory Effects

Mechanisms of Action :

Research indicates that pyrimidine derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This modulation contributes to their therapeutic potential in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Cyclopropyl Group : Enhances lipophilicity and may improve membrane permeability.

- Furan Ring : Contributes to electron delocalization, potentially enhancing interactions with biological targets.

Summary Table of Biological Activities

Q & A

Basic: What are the recommended synthetic routes for 2-Cyclopropyl-6-(furan-3-yl)pyrimidin-4-ol?

Methodological Answer:

Synthesis typically involves multi-step approaches:

- Cyclopropane Introduction : Use cyclopropanation reagents (e.g., Simmons-Smith) to functionalize the pyrimidine core.

- Furan-3-yl Coupling : Employ cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the furan moiety, as demonstrated in analogous pyrimidine derivatives .

- Hydroxyl Group Protection : Protect the 4-hydroxyl group during synthesis using tert-butyldimethylsilyl (TBDMS) groups to prevent unwanted side reactions.

Validation : Confirm intermediate structures via -NMR and LC-MS before final deprotection .

Basic: How should researchers characterize this compound spectroscopically and structurally?

Methodological Answer:

- Spectroscopy : Use - and -NMR to verify substituent positions and purity. Compare chemical shifts with related pyrimidine derivatives (e.g., 2-fluoro-5-(4-fluorophenyl)pyridine ).

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. Optimize crystal growth via slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures) .

- Elemental Analysis : Validate empirical formulas with combustion analysis (±0.4% tolerance).

Advanced: How can contradictions in spectroscopic or crystallographic data be resolved?

Methodological Answer:

- Cross-Validation : Combine -NMR, -NMR, and IR to identify discrepancies (e.g., tautomeric forms or solvent adducts).

- Computational Modeling : Optimize geometry using DFT (e.g., B3LYP/6-31G*) and compare calculated vs. experimental NMR shifts .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks to rule out impurities .

Advanced: What computational strategies are effective for studying its biological interactions?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., enzymes or receptors). Parameterize the furan and cyclopropyl groups for accurate van der Waals interactions .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes in explicit solvent (e.g., TIP3P water) over 100-ns trajectories. Analyze hydrogen-bonding patterns involving the 4-hydroxyl group .

Basic: What are the critical solubility and stability considerations for handling this compound?

Methodological Answer:

- Solubility : Test in DMSO, methanol, or aqueous buffers (pH 2–9). Pyrimidine derivatives often show limited aqueous solubility; consider salt formation (e.g., sodium or hydrochloride salts) .

- Stability : Store under inert gas (N) at –20°C. Monitor degradation via HPLC (C18 columns, UV detection at 254 nm) .

Advanced: How to design structure-activity relationship (SAR) studies for bioactivity optimization?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modified cyclopropyl (e.g., cyclobutyl) or furan (e.g., thiophene) groups.

- Biological Assays : Screen against target proteins (e.g., kinases) using fluorescence polarization or SPR. Compare IC values to establish SAR trends .

- Metabolite Tracking : Use hepatic microsomes or CYP450 isoforms to identify metabolic hotspots (e.g., furan ring oxidation) .

Basic: What purification techniques are recommended post-synthesis?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → methanol). Monitor fractions via TLC (UV visualization).

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals. Confirm purity by melting point analysis (±2°C range) .

Advanced: How to evaluate metabolic stability in preclinical drug discovery?

Methodological Answer:

- In Vitro Assays : Incubate with liver microsomes (human or rodent) and quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (CL) .

- Reactive Metabolite Screening : Use glutathione traps to detect electrophilic intermediates (e.g., furan epoxidation by CYP3A4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.